molecular formula C12H20N2O3S B1392709 Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 392331-35-0

Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B1392709
M. Wt: 272.37 g/mol
InChI Key: BETOZTCFZRPFSA-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H20N2O3S . It has a molecular weight of 272.36 . It is a solid substance and should be stored in a dry place at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is 1S/C12H20N2O3S/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is a solid substance . It should be stored in a dry place at a temperature between 2-8°C . The compound has a molecular weight of 272.36 .

Scientific Research Applications

1. Structural Analysis and Supramolecular Arrangements

Research has shown that derivatives of diazaspirodecane, such as Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, are significant in studying the relationship between molecular and crystal structures. A study by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, closely related to Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, revealed insights into the crystallographic analysis and the impact of substituents on supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

2. Synthetic Pathways and Derivatives

Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound structurally similar to Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, highlighting its potential in synthesizing biologically active heterocyclic compounds. This research points towards the versatility of such compounds in synthetic chemistry (Moskalenko & Boev, 2012).

3. Conformational Analysis in Peptide Synthesis

Fernandez et al. (2002) conducted a study on spirolactams, closely related to Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, for their use in peptide synthesis as constrained surrogates. This research is crucial in understanding the conformational behavior of such compounds in biological systems (Fernandez et al., 2002).

Safety And Hazards

The safety information available indicates that Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate may cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)13-9(15)8-18-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETOZTCFZRPFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

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